- Synthesis and evaluation of p-N,N-dialkyl substituted chalcones as anti-cancer agentsMedicinal Chemistry Research, 2013, 22(10), 4610-4614,
Cas no 91-73-6 (N,N-Dibenzylaniline)
N,N-Dibenzylaniline structure
N,N-Dibenzylaniline Properties
Names and Identifiers
-
- N,N-Dibenzylaniline
- Dibenzylaniline
- N-Phenyldibenzylamine
- Aniline, N,N-dibenzyl-
- Dibenzylamine, N-phenyl-
- Benzenamine, N,N-bis(phenylmethyl)-
- Dibenzylaniline, N,N-bis(phenylmethyl)-
- ISGXOWLMGOPVPB-UHFFFAOYSA-N
- Dibenzylanilin
- NSC6243
- bisbenzylphenylamine
- Aniline, dibenzyl-
- Aniline,N-dibenzyl-
- N,N-dibenzyl-aniline
- N,N-dibenzylbenzenamine
- Maybridge1_002598
- Opre
- Dibenzylamine, N-phenyl- (6CI, 7CI, 8CI)
- NSC 6243
- N,N-Dibenzylaniline , 99%
- MFCD00022015
- EINECS 202-093-5
- HMS548O02
- N-Phenyl-N-(phenylmethyl)benzenemethanamine
- Benzenamine,N-bis(phenylmethyl)-
- Benzenemethanamine, N-phenyl-N-(phenylmethyl)-
- DTXSID5059030
- D0154
- CDS1_000310
- Oprea1_063741
- AI3-00848
- 6GF9B456WW
- NSC-6243
- Dibenzylaniline,N-bis(phenylmethyl)-
- Aniline, N,N-bis(benzyl)-
- CS-0156317
- SCHEMBL43183
- N,N-Dibenzyl-N-phenylamine #
- NS00039407
- DivK1c_001350
- AKOS005444232
- D97707
- STK368412
- AS-57150
- UNII-6GF9B456WW
- DTXCID9048722
- 91-73-6
- +Expand
-
- MFCD00022015
- ISGXOWLMGOPVPB-UHFFFAOYSA-N
- 1S/C20H19N/c1-4-10-18(11-5-1)16-21(20-14-8-3-9-15-20)17-19-12-6-2-7-13-19/h1-15H,16-17H2
- C1C=CC(N(CC2C=CC=CC=2)CC2C=CC=CC=2)=CC=1
Computed Properties
- 273.15200
- 0
- 1
- 5
- 273.15175
- 21
- 250
- 0
- 0
- 0
- 0
- 0
- 1
- 5.7
- nothing
- 0
- 3.2
Experimental Properties
- 4.89340
- 3.24000
- 1.7500 (estimate)
- 180°C/1mmHg(lit.)
- 68.0 to 71.0 deg-C
- 174 °C
- Acicular or columnar crystals
- Soluble in ether \ benzene \ hot ethanol and hot acetic acid. Insoluble in water
- 1.0444
N,N-Dibenzylaniline Security Information
- GHS07
- S26-S36/37/39
- R36/37/38
- H315-H319
- P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- warning
- 36/37/38
- Yes
N,N-Dibenzylaniline Customs Data
- 2921420090
-
China Customs Code:
2921420090Overview:
2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
N,N-Dibenzylaniline Price
N,N-Dibenzylaniline Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1 Catalysts: Copper oxide (CuO) (modified montmorillonite-KSF) ; 0.5 h, rt
Reference
- An expeditious N,N-dibenzylation of anilines under ultrasonic irradiation conditions using low loading Cu(II)-clay heterogeneous catalystTetrahedron Letters, 2015, 56(1), 136-141,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Cesium fluoride Solvents: Acetonitrile ; 5 h, rt
Reference
- Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic AcidsJournal of Organic Chemistry, 2006, 71(8), 3198-3209,
Synthetic Circuit 5
Reaction Conditions
1.1 Solvents: Acetonitrile
Reference
- Novel aryne chemistry in organic synthesis2006, , 67(11),,
Synthetic Circuit 6
Synthetic Circuit 7
Synthetic Circuit 8
Reaction Conditions
1.1 Catalysts: 3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decane, 1-[3-(triethoxysilyl)propyl]-, … (supported on silica coated iron oxide nanoparticles) Solvents: Ethanol ; 360 min, 60 °C
Reference
- N-Benzylation of primary amines using magnetic Fe3O4 nanoparticles functionalized with hexamethylenetetramine as an efficient and recyclable heterogeneous catalystJournal of Molecular Structure, 2020, 1219,,
Synthetic Circuit 9
Synthetic Circuit 10
Synthetic Circuit 11
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: 2596252-88-7 Solvents: Dimethylformamide ; 36 h, rt
Reference
- A Bottleable Imidazole-Based Radical as a Single Electron Transfer ReagentJournal of Organic Chemistry, 2021, 86(1), 1246-1252,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: 1,4-Dioxane ; 25 °C; 10 - 90 min, 100 °C
Reference
- Transition metal-free amination of aryl halides-A simple and reliable method for the efficient and high-yielding synthesis of N-arylated aminesTetrahedron, 2009, 65(6), 1180-1187,
Synthetic Circuit 14
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: Silver triflate , Palladium, bis[μ-[1-[2,6-bis(1-methylethyl)phenyl]-2-(diphenylphosphino-κP)-1H-i… Solvents: Toluene ; overnight, 100 °C
Reference
- Effect of Precatalyst Oxidation State in C-N Cross-Couplings with 2-Phosphinoimidazole-Derived Bimetallic Pd(I) and Pd(II) ComplexesOrganometallics, 2021, 40(16), 2763-2767,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Water Catalysts: Tris(pentafluorophenyl)borane Solvents: Chloroform ; rt → 80 °C; 24 h, 80 °C
Reference
- B(C6F5)3-Catalyzed Regioselective Deuteration of Electron-Rich Aromatic and Heteroaromatic CompoundsOrganic Letters, 2017, 19(21), 5768-5771,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Lithium tert-butoxide Catalysts: (2,4,6-Trimethylphenyl)copper , 2-(Di-tert-butylphosphino)biphenyl Solvents: 1,4-Dioxane ; rt
Reference
- Mesitylcopper(I)e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1, 1-5,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Lithium tert-butoxide Catalysts: Cuprous iodide , 2-(Di-tert-butylphosphino)biphenyl Solvents: 1,4-Dioxane ; 15 min, rt
1.2 Solvents: 1,4-Dioxane ; rt; 4 h, rt
1.3 Reagents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.6 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 30 min, rt
1.7 Reagents: Sodium thiosulfate Solvents: Water
1.2 Solvents: 1,4-Dioxane ; rt; 4 h, rt
1.3 Reagents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.6 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 30 min, rt
1.7 Reagents: Sodium thiosulfate Solvents: Water
Reference
- Copper-catalyzed electrophilic amination of arylsilanes with hydroxylaminesOrganic Letters, 2013, 15(1), 172-175,
Synthetic Circuit 19
Synthetic Circuit 20
Synthetic Circuit 21
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Benzoic acid , Dichlorobis(methyldiphenylphosphine)palladium Solvents: Toluene ; 3 h, rt
1.2 rt → 100 °C; 18 h, 100 °C
1.2 rt → 100 °C; 18 h, 100 °C
Reference
- Pd-Catalyzed Synthesis of Aryl Amines via Oxidative Aromatization of Cyclic Ketones and Amines with Molecular OxygenOrganic Letters, 2012, 14(21), 5606-5609,
Synthetic Circuit 22
Reaction Conditions
1.1 Catalysts: Methanesulfonic acid, trifluoro-, copper(1+) salt, compd. with benzene (2:2:1) Solvents: Tetrahydrofuran
Reference
- Electrophilic amination of carbanions, enolates, and their surrogatesOrganic Reactions (Hoboken, 2008, 72, 1-366,
Synthetic Circuit 23
Reaction Conditions
1.1 Catalysts: [μ-[(1,2-η:3,4-η)-benzene]]bis(1,1,1-trifluoromethanesulfonato-κO)dicopper Solvents: Tetrahydrofuran
Reference
- Catalytic electrophilic amination reactions2007, , 68(6),,
Synthetic Circuit 24
Reaction Conditions
1.1 Catalysts: Methanesulfonic acid, trifluoro-, copper(1+) salt, compd. with benzene (2:2:1) Solvents: Tetrahydrofuran ; 1 h, rt
Reference
- Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) SynthonsJournal of Organic Chemistry, 2006, 71(1), 219-224,
Synthetic Circuit 25
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ; 20 h, 130 °C; 4 h, 130 °C
Reference
- Transition-Metal-Free Electrophilic Amination of ArylboroxinesOrganic Letters, 2012, 14(16), 4230-4233,
Synthetic Circuit 26
Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) ; 16 h, 80 °C
Reference
- Selective ruthenium-catalyzed double reductive aminations using hydrosilane to access tertiary amines and piperidine derivativesTetrahedron Letters, 2018, 59(38), 3467-3472,
Synthetic Circuit 27
Synthetic Circuit 28
Synthetic Circuit 29
Reaction Conditions
1.1 Reagents: Cupric chloride Solvents: Tetrahydrofuran
Reference
- Mech. Studies of a Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents by O-Benzoyl N,N-Dialkylhydroxylamines; Dev. of a 3-Exo-Dig Cycl. for the Prepare of Vinylidene Cyclopropanes; Total Synth. of (+)-Polyanthellin A2009, , ,,
Synthetic Circuit 30
Reaction Conditions
1.1 Reagents: Cupric chloride Solvents: Tetrahydrofuran
Reference
- Electrophilic amination of carbanions, enolates, and their surrogatesOrganic Reactions (Hoboken, 2008, 72, 1-366,
Synthetic Circuit 31
Reaction Conditions
1.1 Catalysts: Cupric chloride Solvents: Tetrahydrofuran ; rt; 15 min, rt
1.2 Reagents: Ammonium hydroxide , Ammonium chloride Solvents: Diethyl ether , Water ; rt
1.2 Reagents: Ammonium hydroxide , Ammonium chloride Solvents: Diethyl ether , Water ; rt
Reference
- Mechanistic Studies of the Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents and Development of a Zinc-Free ProtocolOrganic Letters, 2007, 9(8), 1521-1524,
Synthetic Circuit 32
Reaction Conditions
1.1 Reagents: Tin, dibutylchloro(hexamethyl phosphoric triamide-κO)hydro-, (TB-5-12)- Solvents: Tetrahydrofuran
1.2 -
1.3 Reagents: Methanol
1.2 -
1.3 Reagents: Methanol
Reference
- Highly Coordinated Tin Hydrides: A Novel Synthesis of Tertiary Amines via Hydrostannation of IminesJournal of Organic Chemistry, 1995, 60(9), 2677-82,
Synthetic Circuit 33
Synthetic Circuit 34
Reaction Conditions
1.1 Reagents: Phenylsilane , Oxygen Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Acetonitrile ; 16 h, 80 °C
Reference
- "One pot" synthesis of tertiary amines: Ru(II) catalyzed direct reductive N-benzylation of imines with benzyl bromide derivativesTetrahedron Letters, 2017, 58(2), 137-141,
Synthetic Circuit 35
Reaction Conditions
1.1 Reagents: 2,6-Lutidine , Triethoxysilane Catalysts: Tetraphenylporphyrin , Iron iodide (FeI2) , 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Acetonitrile ; 24 h, 65 °C
1.2 Reagents: Water
1.2 Reagents: Water
Reference
- Decarboxylative tandem C-N coupling with nitroarenes via SH2 mechanismNature Communications, 2022, 13(1),,
Synthetic Circuit 36
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Borate(1-), tetraphenyl-, silver(1+) (1:1) , 2012607-37-1 Solvents: 1,4-Dioxane ; 25 h, 100 °C
Reference
- A Bis(silylene)-Substituted ortho-Carborane as a Superior Ligand in the Nickel-Catalyzed Amination of ArenesAngewandte Chemie, 2016, 55(41), 12868-12872,
Synthetic Circuit 37
Reaction Conditions
1.1 Solvents: Toluene
1.2 Reagents: Potassium tert-butoxide
1.3 Solvents: Dichloromethane
1.2 Reagents: Potassium tert-butoxide
1.3 Solvents: Dichloromethane
Reference
- Synthesis of 2,3-dihydroindoles, indoles, and anilines by transition metal-free amination of aryl chloridesJournal of Organic Chemistry, 2001, 66(4), 1403-1412,
Synthetic Circuit 38
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Nickelate(1-), [N2,N6-bis[2,6-bis(1-methylethyl)phenyl]-2,6-pyridinedicarboxamid… Solvents: Dimethyl sulfoxide ; 3 h, 110 °C
Reference
- C-N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) CatalystCatalysis Letters, 2020, 150(6), 1669-1678,
Synthetic Circuit 39
Reaction Conditions
1.1 Catalysts: Cuprous iodide Solvents: Tetrahydrofuran ; 10 min, rt
1.2 1 h, rt
1.3 Solvents: Water ; rt
1.2 1 h, rt
1.3 Solvents: Water ; rt
Reference
- Copper-Catalyzed Electrophilic Amination of Organoaluminum Nucleophiles with O-Benzoyl HydroxylaminesJournal of Organic Chemistry, 2015, 80(12), 6323-6328,
Synthetic Circuit 40
Reaction Conditions
1.1 Reagents: Lithium tert-butoxide Catalysts: Cupric acetate , 1,2-Bis(diphenylphosphino)benzene Solvents: Tetrahydrofuran ; 15 min, rt
1.2 Solvents: Tetrahydrofuran ; rt; 4 h, rt
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; rt; 4 h, rt
1.3 Reagents: Water
Reference
- Copper-Catalyzed Amination of Arylboronates with N,N-DialkylhydroxylaminesAngewandte Chemie, 2012, 51(15), 3642-3645,
Synthetic Circuit 41
Reaction Conditions
1.1 Reagents: Sodium acetate Solvents: Tetrahydrofuran ; 24 h, 70 °C
Reference
- Stoichiometric Reductive C-N Bond Formation of Arylgold(III) Complexes with N-NucleophilesAdvanced Synthesis & Catalysis, 2010, 352(17), 2993-3000,
Synthetic Circuit 42
Reaction Conditions
1.1 Catalysts: Nickel chloride hexahydrate , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethylformamide , Tetrahydrofuran ; 1 h, rt
Reference
- Reaction of Nitrogen-Radicals with Organometallics Under Ni-Catalysis: N-Arylations and Amino-Functionalization CascadesAngewandte Chemie, 2019, 58(15), 5003-5007,
Synthetic Circuit 43
Reaction Conditions
1.1 Reagents: Potassium carbonate , Pentafluoroiodobenzene Catalysts: 2,4,6-Tris(diphenylamino)-5-fluoro-1,3-benzenedicarbonitrile Solvents: Dichloromethane ; 24 h, rt
Reference
- Synthesis of N-aryl amines enabled by photocatalytic dehydrogenationChemical Science, 2021, 12(5), 1915-1923,
Synthetic Circuit 44
Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Chloro[2-(diphenylphosphino-κP)benzenesulfonato-κO][(1,2,3,4,5,6-η)-1-methyl-4-(… Solvents: Toluene ; 24 h, 150 °C
Reference
- Ruthenium-catalyzed chemoselective alkylation of nitroarenes with alkanolsOrganic Chemistry Frontiers, 2021, 8(23), 6710-6719,
Synthetic Circuit 45
Synthetic Circuit 46
Reaction Conditions
1.1 Reagents: Silver tetrafluoroborate Catalysts: [1-Butyl-1,3-dihydro-3-(2-hydroxy-2-methylpropyl)-2H-imidazol-2-ylidene]dichloro… Solvents: Acetonitrile ; 15 min, rt
1.2 Solvents: Toluene ; 15 h, 110 °C; cooled
1.2 Solvents: Toluene ; 15 h, 110 °C; cooled
Reference
- A highly active bifunctional iridium complex with an alcohol/alkoxide-tethered N-heterocyclic carbene for alkylation of amines with alcoholsChemistry - A European Journal, 2012, 18(45), 14510-14519,
Synthetic Circuit 47
Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 30 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Reference
- Discriminating non-ylidic carbon-sulfur bond cleavages of sulfonium ylides for alkylation and arylation reactionsChinese Chemical Letters, 2022, 33(1), 288-292,
Synthetic Circuit 48
Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: Ruthenium (embedded on ordered mesoporous carbon) Solvents: Methanol ; 16 h, 40 °C
Reference
- Ruthenium nanoparticle catalyzed selective reductive amination of imine with aldehyde to access tertiary aminesChemical Communications (Cambridge, 2018, 54(66), 9214-9217,
Synthetic Circuit 49
Reaction Conditions
1.1 Reagents: Oxygen , Pinacolborane Catalysts: 1-Butyl-3-methylimidazolium tetrachloroferrate Solvents: Water ; 2 h, rt
Reference
- Recyclable Metallic Imidazolium-Based Ionic Liquid-Catalyzed Selective Mono- and Double-Hydroboration in WaterACS Sustainable Chemistry & Engineering, 2022, 10(41), 13742-13749,
Synthetic Circuit 50
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: (SP-4-4)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Tetrahydrofuran ; 24 h, 80 °C
Reference
- Palladium-Catalyzed Amination of Aryl SulfoxidesOrganic Letters, 2018, 20(4), 1134-1137,
Synthetic Circuit 51
Synthetic Circuit 52
Reaction Conditions
1.1 Reagents: Diphenylsilane Catalysts: Bromopentacarbonylmanganese Solvents: Tetrahydrofuran ; 4 h, 80 °C
Reference
- Manganese-catalyzed deoxygenation of secondary and tertiary amides under mild conditionsJournal of Catalysis, 2023, 423, 19-25,
Synthetic Circuit 53
Reaction Conditions
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 14 h, 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 23 °C
Reference
- Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation ConditionsSynlett, 2017, 28(20), 2891-2895,
Synthetic Circuit 54
Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: Dicobalt octacarbonyl Solvents: Toluene ; 16 h, 100 °C
Reference
- Cobalt carbonyl-based catalyst for hydrosilylation of carboxamidesAdvanced Synthesis & Catalysis, 2013, 355(17), 3358-3362,
Synthetic Circuit 55
Synthetic Circuit 56
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Iron, di-μ-carbonyldecacarbonyltri-, triangulo Solvents: Toluene ; 24 h, 50 bar, 65 °C; 65 °C → 5 °C
Reference
- An Easy and General Iron-Catalyzed Reductive Amination of Aldehydes and Ketones with AnilinesChemistry - An Asian Journal, 2011, 6(9), 2240-2245,
Synthetic Circuit 57
Synthetic Circuit 58
Synthetic Circuit 59
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 3 min, -78 °C; 30 min, -78 °C
1.2 Reagents: Magnesium bromide Solvents: Tetrahydrofuran ; -78 °C → rt; 1 h, rt
1.3 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium , X-Phos Solvents: Toluene , Water ; 24 h, 80 °C
1.2 Reagents: Magnesium bromide Solvents: Tetrahydrofuran ; -78 °C → rt; 1 h, rt
1.3 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium , X-Phos Solvents: Toluene , Water ; 24 h, 80 °C
Reference
- Aza-Matteson Reactions via Controlled Mono- and Double-Methylene Insertions into Nitrogen-Boron BondsJournal of the American Chemical Society, 2021, 143(36), 14422-14427,
Synthetic Circuit 60
Reaction Conditions
1.1 Reagents: Diisopropyl azodicarboxylate Solvents: Dichloromethane ; 36 h, 40 °C
Reference
- Oxidation-Reduction Condensation of Diazaphosphites for Carbon-Heteroatom Bond Formation Based on Mitsunobu MechanismOrganic Letters, 2017, 19(3), 544-547,
Synthetic Circuit 61
Reaction Conditions
1.1 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ; 6 h, rt
Reference
- Catalyst-free photodecarbonylation of ortho-amino benzaldehydesGreen Chemistry, 2020, 22(11), 3421-3426,
N,N-Dibenzylaniline Raw materials
- Benzyl alcohol
- Benzaldehyde
- N-Benzylaniline
- Dibenzylamine
- Diphenylzinc
- 1,3,2-Dioxaborolan-2-amine, 4,4,5,5-tetramethyl-N-phenyl-N-(phenylmethyl)-
- N-benzyl-N-phenylbenzamide
- 1,3,2-Diazaphospholidine, 1,3-diphenyl-2-(phenylmethoxy)-
- Benzenemethanamine, N-2-cyclohexen-1-yl-N-(phenylmethyl)-
- N-(2,4-Dinitrophenoxy)-N-(phenylmethyl)benzenemethanamine
- Sulfonium, [2-ethoxy-1-(ethoxycarbonyl)-2-oxoethyl](4-nitrophenyl)(phenylmethyl)-, inner salt
- Boroxin,2,4,6-triphenyl-
- Gold, dichloro(2,6-dimethylpyridine)phenyl-, (SP-4-1)-
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
-
- N,1-diphenylmethanimine
- Benzenemethanamine, N-(4-iodophenyl)-N-(phenylmethyl)-
- 2-(Dimethylphenylsilyl)benzyl alcohol
- 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
- cyclohex-2-en-1-one
- Diphenyl sulfoxide
- Phenylboronic acid
N,N-Dibenzylaniline Preparation Products
N,N-Dibenzylaniline Suppliers
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(CAS:91-73-6)N,N-DIBENZYLANILINE
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